3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide
Description
3-Chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group, a diethylsulfamoyl moiety, and a 2-methoxyphenyl substituent. Its structure combines halogenated aromatic systems with sulfonamide and methoxy groups, which are known to influence bioactivity and pharmacokinetic properties .
Properties
IUPAC Name |
3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-21(5-2)26(23,24)15-9-10-17(25-3)16(12-15)20-18(22)13-7-6-8-14(19)11-13/h6-12H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDHVLMKWODQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171595 | |
| Record name | 3-Chloro-N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847471-69-6 | |
| Record name | 3-Chloro-N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847471-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chlorobenzoic acid.
Sulfonamide Formation: The 3-chlorobenzoic acid undergoes a reaction with diethylamine to form the sulfonamide derivative.
Methoxylation: The sulfonamide derivative is then methoxylated using methanol in the presence of a catalyst to introduce the methoxy group.
Final Product: The final step involves the coupling of the methoxylated sulfonamide with benzoyl chloride to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide is with a molecular weight of approximately 396.89 g/mol . The compound features a benzamide structure that is modified with a chloro and a sulfamoyl group, which contributes to its biological activity.
Antiviral Activity
Research indicates that sulfamoylbenzamide derivatives, including this compound, exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). A patent describes the synthesis of these compounds and their effectiveness as antiviral agents, suggesting that they may inhibit viral replication mechanisms .
Anti-inflammatory Properties
Studies have shown that similar compounds can modulate inflammatory pathways. For instance, structural analogs have been investigated for their ability to inhibit NLRP3 inflammasome activation, which plays a crucial role in various inflammatory diseases . This suggests that this compound may also possess anti-inflammatory effects.
Drug Development
The compound's unique structure makes it a candidate for drug development targeting specific diseases. The presence of the diethylsulfamoyl group enhances its solubility and bioavailability, key factors in drug formulation. Preliminary studies indicate that modifications in the sulfamoyl group can lead to improved pharmacokinetic profiles.
Case Study: Antiviral Efficacy
In a case study involving the synthesis of related compounds, researchers demonstrated that modifications to the benzamide structure significantly influenced antiviral efficacy against HBV. The study highlighted the importance of substituents like diethylsulfamoyl in enhancing biological activity .
Enzyme Inhibition
Research into enzyme inhibition has identified sulfamoylbenzamide derivatives as potential inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic benefits in conditions such as diabetes and obesity, where enzyme regulation is crucial.
Structural Studies
Structural insights into related compounds reveal how modifications affect binding affinity to target proteins. For example, compounds with similar structures have been shown to bind effectively to protein targets involved in inflammatory responses, indicating that this compound could be further explored for similar interactions .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments must be conducted to evaluate potential side effects and establish safe dosage levels for therapeutic use.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varied Halogen Substituents
The position and type of halogen substituents significantly affect biological activity. For example:
- 2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide () replaces the diethylsulfamoyl group with a thiazol ring and 4-methoxybenzyl group. The 2-chloro substitution in this compound may enhance binding affinity compared to the 3-chloro position in the target molecule, as seen in anti-inflammatory oxadiazole derivatives .
- 2-Bromo-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide () substitutes bromine for chlorine. Bromine’s larger atomic radius and lower electronegativity may alter electronic properties and membrane permeability.
Key Insight : 3-Chloro substitution in the target compound may result in reduced anti-inflammatory activity compared to 2-chloro analogs, as observed in oxadiazole-based studies .
Analogs with Heterocyclic Modifications
- 3-Chloro-N-[5-(3-Chloro-phenyl)-1,3,4-oxadiazole-2-yl]benzamide (C4) (): This oxadiazole derivative demonstrated strong anti-inflammatory activity, with the 1,3,4-oxadiazole ring contributing to π-π stacking interactions in biological targets. The absence of this heterocycle in the target compound may limit similar interactions.
- 2-Chloro-N-{5-[ethyl(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}benzamide (): Incorporates a thiadiazole ring and ethyl(3-methylphenyl)sulfamoyl group. The thiadiazole may enhance metabolic stability compared to the target’s benzamide core.
Sulfonamide and Carbamothioyl Derivatives
- 3-Chloro-N-(diethylcarbamothioyl)benzamide (): Replaces the sulfamoyl group with a carbamothioyl moiety.
- 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives (): These compounds feature a sulfamoylphenyl group instead of diethylsulfamoyl. The diethyl groups in the target may improve lipophilicity but reduce hydrogen-bonding capacity compared to unsubstituted sulfamoyl analogs.
Comparative Data Table
Biological Activity
3-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.89 g/mol. The compound features a chloro-substituted benzamide structure, which is significant for its biological activity.
Antiparasitic Properties
Research indicates that compounds similar to this compound exhibit antiparasitic activity. A study highlighted the efficacy of related benzamide derivatives in inhibiting the growth of various parasites, suggesting that the diethylsulfamoyl group enhances biological activity against parasitic infections .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro experiments demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory settings, it has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for parasite survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, a desirable trait in anticancer agents.
- Disruption of Cellular Processes : The presence of the diethylsulfamoyl moiety may interfere with cellular signaling pathways, enhancing its therapeutic efficacy.
Study 1: Antiparasitic Efficacy
A study focused on the antiparasitic effects of similar compounds demonstrated significant inhibition of parasite growth in vitro. The results indicated that modifications to the benzamide structure could enhance activity against specific parasitic targets .
Study 2: Anticancer Potential
In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results showed a dose-dependent increase in cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis .
Study 3: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, confirming its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
